

pharmacokinetics and oral absorption of dicloxacillin in vivo

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An In-depth Technical Guide on the Pharmacokinetics and Oral Absorption of **Dicloxacillin** In Vivo

Introduction

Dicloxacillin is a semi-synthetic, isoxazolyl penicillin antibiotic characterized by its resistance to penicillinase enzymes produced by certain bacteria, particularly Staphylococcus aureus.[1] [2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which disrupts the cross-linking of peptidoglycan, leading to cell lysis.[1][3][4] This guide provides a comprehensive overview of the in vivo pharmacokinetics and oral absorption of **dicloxacillin**, tailored for researchers, scientists, and drug development professionals. It synthesizes quantitative data from various clinical studies, details experimental methodologies, and visualizes key pathways and processes.

Oral Absorption and Bioavailability

Following oral administration, **dicloxacillin** is absorbed rapidly but incompletely from the gastrointestinal tract.[3][5] The oral bioavailability is reported to be in the range of 35% to 76%. [6][7] One study in healthy volunteers calculated the mean absolute bioavailability of a 2 g oral dose to be 48.8% based on the area under the serum concentration-time curve (AUC) and 74.1% based on cumulative urinary excretion.[8][9][10] In children, the average oral bioavailability was determined to be approximately 60%.[11]



Peak plasma concentrations (Cmax) are typically achieved within 1 to 1.5 hours after ingestion in a fasted state.[3][5] The presence of food in the stomach can delay and reduce the oral absorption of **dicloxacillin**, and it is therefore often recommended to be taken on an empty stomach.[4][5][6]

Factors Influencing Oral Absorption

Several factors can influence the oral absorption of **dicloxacillin**. The primary factor is the co-administration with food.[5] Additionally, **dicloxacillin** is a substrate of the efflux transporter P-glycoprotein (P-gp).[12] Studies have investigated whether **dicloxacillin** can induce P-gp in vivo, which could lead to drug-drug interactions by affecting the absorption of other P-gp substrates.[13][14]

Pharmacokinetic Parameters

The pharmacokinetic profile of **dicloxacillin** is characterized by rapid absorption, high protein binding, a short elimination half-life, and dose-proportional exposure.

Single-Dose Pharmacokinetics

In a study with healthy volunteers receiving single oral doses ranging from 0.25 g to 2.0 g, both the maximum plasma drug concentration (Cmax) and the area under the concentration-time curve (AUC) increased in a dose-proportional manner.[15][16] The mean elimination half-life (t1/2) was relatively consistent across doses, averaging around 1.5 hours.[10][15]

Table 1: Single-Dose Pharmacokinetic Parameters of **Dicloxacillin** in Healthy Adults



| Parameter | 0.25 g Dose (n=16) | 0.5 g Dose (n=16) | 1.0 g Dose (n=16) | 2.0 g Dose (n=16) |
|------------------------------------|-----------------------|----------------------|----------------------|----------------------|
| Cmax (µg/mL) | 13.62 ± 3.85 | 24.28 ± 10.73 | 45.02 ± 18.68 | 79.97 ± 34.47 |
| AUC _{0-10 h} (μg·h/mL) | 31.60 ± 6.71 | 61.40 ± 14.27 | 108.73 ± 27.14 | 203.29 ± 52.89 |
| Tmax (h) | 0.75 (median) | 1.0 (median) | 1.0 (median) | 1.25 (median) |
| t _{1/2} (h) | 1.38 ± 0.22 | 1.46 ± 0.21 | 1.58 ± 0.35 | 1.71 ± 0.40 |
| Ae _{0-24 h} (%) | 50.10 ± 11.23 | 49.00 ± 11.13 | 38.65 ± 10.15 | 42.39 ± 9.07 |

Data sourced from Wu et al. (2015).[15] Values are presented as Mean \pm SD, except for Tmax which is median. Cmax: Maximum plasma concentration; AUC_{0-10 h}: Area under the plasma concentration-time curve from 0 to 10 hours; Tmax: Time to reach Cmax; $t_1/2$: Elimination half-life; Ae_{0-24 h}: Cumulative urinary excretion from 0 to 24 hours.

Multiple-Dose Pharmacokinetics

Following multiple-dose regimens (q6h), **dicloxacillin** reaches a steady state quickly, and no significant drug accumulation occurs.[15] This is consistent with its short elimination half-life. [10][15] The pharmacokinetic parameters at steady state are similar to those observed after a single dose.[10][15]

Table 2: Multiple-Dose (Steady State) Pharmacokinetic Parameters of **Dicloxacillin** in Healthy Adults

| Parameter | 0.25 g q6h (n=16) | 0.5 g q6h (n=16) | |
|---------------------------------------|-------------------|------------------|--|
| Cmax,ss (μg/mL) | 14.76 ± 4.51 | 26.54 ± 10.19 | |
| AUC _{0-10 h} ,ss (μg·h/mL) | 33.72 ± 7.96 | 62.06 ± 16.48 | |
| Tmax,ss (h) | 0.75 (median) | 0.75 (median) | |
| t ₁ / ₂ ,SS (h) | 1.40 ± 0.24 | 1.51 ± 0.38 | |



Data sourced from Wu et al. (2015).[15] Values are presented as Mean \pm SD, except for Tmax which is median. Data collected on Day 3 of dosing. Cmax,ss: Maximum plasma concentration at steady state; AUC_{0-10 h},ss: Area under the plasma concentration-time curve from 0 to 10 hours at steady state; Tmax,ss: Time to reach Cmax at steady state; $t_1/2$,ss: Elimination half-life at steady state.

Distribution and Protein Binding

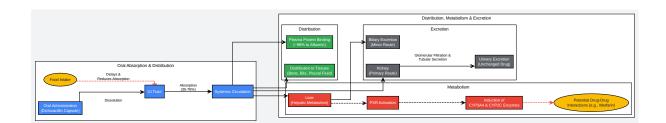
Once absorbed, **dicloxacillin** is widely distributed into various body fluids and tissues, including pleural fluid, bile, bone, and amniotic fluid.[5][6] A key characteristic of **dicloxacillin** is its high degree of binding to serum proteins, primarily albumin.[3][5] Studies report protein binding to be between 95% and 98%.[6] Specifically, values of 97.9% and 96.4-97.2% have been determined.[5][17][18] This extensive binding influences its distribution and elimination.

Metabolism and Excretion

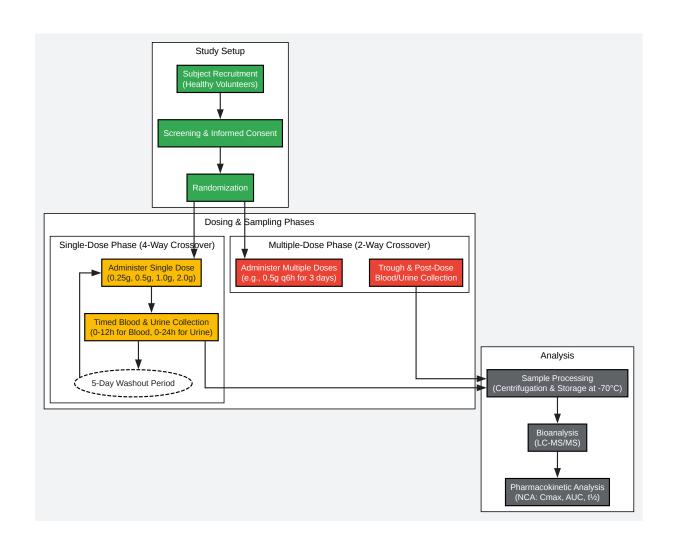
Dicloxacillin is primarily excreted unchanged in the urine through both glomerular filtration and active tubular secretion.[3][5] Following a single oral dose, between 38% and 50% of the drug is recovered in the urine within 24 hours.[15] Hepatic metabolism accounts for a smaller portion of its elimination (less than 30%).[6] Nonrenal elimination also includes excretion in the bile.[5]

A significant aspect of **dicloxacillin**'s metabolism is its role as an inducer of cytochrome P450 (CYP) enzymes.[12] In vivo and in vitro studies have demonstrated that **dicloxacillin** induces CYP2C9, CYP2C19, and CYP3A4.[12][19] This induction is believed to occur through the activation of the pregnane X receptor (PXR).[12][14] This property creates a potential for clinically relevant drug-drug interactions, particularly with medications that are substrates for these enzymes, such as warfarin.[5][12]









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References

- 1. Dicloxacillin | isoxazolyl antistaphylococcal and β-Lactam antibiotic | CAS# 3116-76-5 |
 Dicloxacilline; Dicloxacilina | β-lactamase resistant penicillin similar to oxacillin | InvivoChem
 [invivochem.com]
- 2. Dicloxacillin Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Dicloxacillin Sodium? [synapse.patsnap.com]
- 5. drugs.com [drugs.com]
- 6. Dicloxacillin | Johns Hopkins ABX Guide [hopkinsguides.com]
- 7. Dicloxacillin dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 8. Dicloxacillin and cloxacillin: Pharmacokinetics in healthy and hemodialysis subjects | Semantic Scholar [semanticscholar.org]
- 9. Dicloxacillin and cloxacillin: pharmacokinetics in healthy and hemodialysis subjects PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Dicloxacillin absorption and elimination in children PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dicloxacillin induces CYP2C19, CYP2C9 and CYP3A4 in vivo and in vitro PMC [pmc.ncbi.nlm.nih.gov]
- 13. The effect of dicloxacillin on oral absorption of drugs [open.rsyd.dk]
- 14. The Effect of Dicloxacillin on Oral Absorption of Drugs [ctv.veeva.com]
- 15. Safety and pharmacokinetics of dicloxacillin in healthy Chinese volunteers following single and multiple oral doses PMC [pmc.ncbi.nlm.nih.gov]
- 16. Safety and pharmacokinetics of dicloxacillin in healthy Chinese volunteers following single and multiple oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]



- 17. Dicloxacillin and flucloxacillin: pharmacokinetics, protein binding and serum bactericidal titers in healthy subjects after oral administration PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pure-portal.regsj.dk [pure-portal.regsj.dk]
- 19. researchgate.net [researchgate.net]
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